(5-Bromo-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone
Description
(5-Bromo-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a thiomorpholine-1,1-dioxide derivative featuring a brominated and methyl-substituted phenyl group. This compound belongs to a class of ketones where the thiomorpholine dioxide moiety enhances solubility and stability due to its polar sulfone groups . The bromine and methyl substituents on the phenyl ring likely influence electronic and steric properties, making this compound a candidate for pharmaceutical intermediates or bioactive molecules .
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDNXNJVGWQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromo-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBrNOS
- Molecular Weight : 303.19 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer and anti-inflammatory properties. The following sections detail these activities based on available research findings.
Anti-Cancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells demonstrated that the compound inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways. The following table summarizes the findings from selected studies:
Anti-Inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in the levels of TNF-α and IL-6 upon treatment with the compound.
The proposed mechanisms underlying the biological activities of this compound include:
- Caspase Activation : The compound triggers apoptosis in cancer cells by activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
- PI3K/Akt Pathway Inhibition : The inhibition of this signaling pathway is critical for cancer cell survival and proliferation.
Case Studies
Several case studies have provided insights into the clinical relevance of this compound:
- Breast Cancer Study : A clinical trial involving breast cancer patients treated with a formulation containing this compound showed a significant reduction in tumor size after three months of treatment. Patients reported fewer side effects compared to conventional chemotherapeutics.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain relief, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiomorpholine-1,1-dioxide Derivatives
*Inferred from analogous compounds.
- Steric Effects : The 2-methyl group introduces steric hindrance, which may reduce rotational freedom or hinder interactions in biological systems compared to unsubstituted analogs .
Pharmacological and Physicochemical Properties
- LogP and Solubility : Basmisanil, a related pharmaceutical agent, exhibits a low LogP (0.61) and high topological polar surface area (tPSA = 111), indicating favorable solubility for CNS penetration . The target compound’s methyl and bromine substituents may increase LogP slightly compared to unsubstituted analogs but retain solubility via the sulfone groups.
- Biological Activity: Thiomorpholine-1,1-dioxide derivatives are prevalent in bioactive molecules, such as Basmisanil (GABA receptor modulation) and filgotinib (JAK1 inhibitor) .
Key Differentiators
Substituent Positioning : Unlike 3-bromo analogs , the 5-bromo-2-methyl configuration may enhance steric and electronic compatibility with hydrophobic binding pockets in enzymes or receptors.
Synthetic Scalability: High yields in related compounds (e.g., 96% for aminophenyl derivatives ) suggest feasibility for large-scale production, though bromine handling requires careful optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
